N-(4-ethoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Beschreibung
N-(4-ethoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a triazolopyrazine derivative characterized by a phenylsulfanyl substituent at position 8 and a 4-ethoxyphenylacetamide moiety at position 2. The triazolopyrazine core is a fused heterocyclic system known for diverse pharmacological activities, including antioxidant, anti-inflammatory, and kinase inhibitory effects . Limited direct data on this compound exist in the provided evidence; however, structurally related analogs (e.g., 8-amino-3-oxo-triazolopyrazines) have been synthesized and evaluated for bioactivity, providing a basis for inferring its properties .
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-2-29-16-10-8-15(9-11-16)23-18(27)14-26-21(28)25-13-12-22-20(19(25)24-26)30-17-6-4-3-5-7-17/h3-13H,2,14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHQKAGDRFVVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-ethoxyaniline, phenylsulfanyl derivatives, and triazolopyrazine precursors. The reaction conditions may involve:
Condensation reactions: Using reagents like acetic anhydride or acetyl chloride.
Cyclization reactions: Employing catalysts such as Lewis acids.
Oxidation and reduction steps: Utilizing agents like hydrogen peroxide or sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: For efficient and scalable synthesis.
Purification techniques: Such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-ethoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: With reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids, transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Enzyme inhibition: Blocking the activity of key enzymes.
Receptor binding: Modulating the activity of cellular receptors.
Signal transduction: Affecting intracellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Triazolopyrazine Derivatives with Antioxidant Activity
Compounds such as N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide (16) () share the triazolopyrazine core but incorporate phenolic antioxidant groups (e.g., 3,5-di-tert-butyl-4-hydroxybenzamide). These derivatives exhibit enhanced radical-scavenging activity compared to non-antioxidant analogs, as demonstrated in DPPH assays . In contrast, the target compound lacks a phenolic group but includes a phenylsulfanyl substituent, which may confer thiol-mediated redox modulation.
Anti-Exudative Acetamide Derivatives
highlights 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives tested for anti-exudative activity. At 10 mg/kg, these compounds showed efficacy comparable to diclofenac sodium (8 mg/kg) in rodent models, with activity linked to sulfanyl and heteroaromatic substituents . The target compound’s phenylsulfanyl group may similarly enhance anti-inflammatory effects, though direct data are unavailable.
Pyrazolo[3,4-d]pyrimidine and Chromenone Hybrids
Example 53 (), 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide, demonstrates hybrid structures combining pyrazolopyrimidine and chromenone moieties. Such compounds exhibit kinase inhibition (e.g., FLT3) and anticancer activity, with melting points (175–178°C) and molecular weights (~589 g/mol) comparable to triazolopyrazines . The target compound’s simpler triazolopyrazine core may reduce synthetic complexity while maintaining similar physicochemical profiles.
Data Table: Key Properties of Analogous Compounds
Research Findings and Mechanistic Insights
- Antioxidant Activity: Triazolopyrazines with phenolic groups (e.g., compound 16) show IC₅₀ values < 10 μM in DPPH assays, while non-phenolic analogs require higher concentrations . The target compound’s phenylsulfanyl group may act via thiol-disulfide exchange mechanisms, a less studied pathway in this class.
- Anti-Inflammatory Potential: Sulfanyl-containing triazoles () reduce edema by 40–50% at 10 mg/kg, comparable to diclofenac . The phenylsulfanyl group in the target compound could similarly inhibit cyclooxygenase or NF-κB pathways.
- Synthetic Accessibility : The target compound’s ethoxyphenyl and phenylsulfanyl groups are synthetically tractable via nucleophilic substitution, as demonstrated in and for analogous triazolopyrazines .
Biologische Aktivität
N-(4-ethoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, focusing on cytotoxicity, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 407.4 g/mol
- CAS Number : 1251676-54-6
The structure features a triazole ring fused with a pyrazine moiety, which is known to contribute to various biological activities due to its ability to interact with biological targets.
Biological Activity Overview
1. Cytotoxicity
Recent studies have highlighted the cytotoxic effects of nitrogen-rich heterocycles like triazoles and pyrazines. For instance, derivatives of triazoles have shown significant cytotoxicity against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation in several cancer models.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The IC value indicates the concentration required to inhibit cell growth by 50%. The compound exhibited significant cytotoxicity against the HeLa cell line, suggesting its potential as an anticancer agent.
2. Mechanism of Action
The mechanism by which N-(4-ethoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide exerts its effects is likely multifaceted:
- Inhibition of Metabolic Enzymes : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which may contribute to their therapeutic effects in neurological disorders .
- Induction of Apoptosis : Compounds containing triazole and pyrazine rings have been reported to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to N-(4-ethoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide:
- Cytotoxic Evaluation : A study assessed the cytotoxic activity of similar triazole derivatives against multiple cancer cell lines using the MTT assay. The results indicated that modifications in the substituents significantly influenced the cytotoxic potential .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties that may protect cells from oxidative stress, further enhancing their therapeutic profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
